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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for two

powerful biophysical techniques used to characterize the formation of ternary complexes:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Understanding

the kinetics, thermodynamics, and cooperativity of ternary complex formation is crucial for

various research areas, particularly in the development of therapeutics like Proteolysis

Targeting Chimeras (PROTACs) and molecular glues.

Introduction to Ternary Complex Formation
A ternary complex consists of three distinct molecules that bind to each other. In drug

discovery, this often involves a target protein, a small molecule, and a third protein, such as an

E3 ligase in the case of PROTACs. The stability and kinetics of this ternary complex are critical

for the efficacy of such drugs.[1][2] Biophysical assays like SPR and ITC are indispensable for

quantifying these interactions, providing insights into binding affinity, kinetics, and the

thermodynamic driving forces of complex formation.[3][4][5]

Surface Plasmon Resonance (SPR) for Ternary
Complex Analysis
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting

changes in the refractive index on a sensor surface.[6][7] It is a powerful tool for determining
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the kinetics (association and dissociation rates) and affinity of both binary and ternary

complexes.[6][8]

Application Note: SPR
SPR is particularly well-suited for studying the complex kinetics of PROTAC-induced ternary

complex formation.[1] A common experimental setup involves immobilizing one of the proteins

(e.g., the E3 ligase) on the sensor chip and then flowing over the small molecule (e.g.,

PROTAC) either alone (for binary interaction) or pre-incubated with the second protein (the

target protein) to measure ternary complex formation.[1] This allows for the direct measurement

of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant

(K_D).[1]

One of the key advantages of SPR is its ability to provide kinetic information that is not

accessible through ITC.[7] This includes the dissociative half-life of the ternary complex, which

has been shown to correlate with the rate of intracellular target protein degradation.[1] Both

multi-cycle kinetics (MCK) and single-cycle kinetics (SCK) can be employed. SCK is particularly

useful for interactions with very slow dissociation rates, as it avoids the need for surface

regeneration between injections, which can sometimes damage the immobilized ligand.[7][9]

[10]

A crucial concept in the analysis of ternary complexes is cooperativity (α), which describes how

the binding of the first two components influences the binding of the third. It is calculated as the

ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary).[1]

α > 1: Positive cooperativity, indicating the ternary complex is more stable than the binary

complex.

α < 1: Negative cooperativity, indicating the ternary complex is less stable.

α = 1: No cooperativity.

Experimental Workflow: SPR Analysis of a PROTAC-
induced Ternary Complex
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Caption: SPR experimental workflow for ternary complex analysis.
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Protocol: SPR Single-Cycle Kinetics (SCK) for Ternary
Complex Formation
This protocol is adapted for a PROTAC system where the E3 ligase is immobilized.

1. Materials:

Purified E3 ligase and target protein (ideally >95% pure and aggregate-free).[11]

PROTAC of known concentration, dissolved in DMSO.

SPR instrument (e.g., Biacore T200).

Sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein).[7]

Running buffer: e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% TWEEN

20, and 1% DMSO.[7] Buffers should be filtered and degassed.[12]

Regeneration buffer (if needed for other experiments): e.g., 10 mM HCl.[13]

2. Surface Preparation:

Equilibrate the sensor chip with running buffer.

Immobilize biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target level

(e.g., 900 RU).[7] This can be done using automated wizards in the instrument's control

software.

3. Analyte Preparation (for Ternary Complex Measurement):

Prepare a stock solution of the PROTAC in running buffer (e.g., 1 µM with 2% DMSO).

Prepare a stock solution of the target protein in running buffer without DMSO (e.g., 50 µM).

Mix the PROTAC and target protein solutions 1:1 to get a final solution of 0.5 µM PROTAC

and 25 µM target protein in 1% DMSO.
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Perform serial dilutions of this complex. The dilution buffer should contain the target protein

at a near-saturating concentration (e.g., 2 µM) to ensure the PROTAC remains bound during

the experiment.[7] This helps to overcome the "hook effect".[7] A typical concentration series

might be 500 nM down to 0.8 nM of the PROTAC.

4. Single-Cycle Kinetics (SCK) Assay:

Set the flow rate (e.g., 100 µL/min).[7]

Perform a single-cycle kinetic run by sequentially injecting the prepared analyte

concentrations from lowest to highest without a regeneration step in between.

Typical injection parameters: 180 seconds contact time, 30 seconds stabilization period.[7]

After the final and highest concentration injection, allow for a long dissociation time (e.g.,

1000 seconds) to accurately measure the dissociation rate.[7]

Include buffer blanks (running buffer with the same DMSO concentration) for double

referencing.

5. Data Analysis:

Subtract the reference surface data and the buffer blank injections from the sensorgrams.

Fit the resulting curves using a 1:1 binding model in the analysis software to obtain k_on,

k_off, and K_D for the ternary complex.

Repeat the experiment with the PROTAC alone to determine the binary K_D.

Calculate the cooperativity factor (α).

Data Presentation: SPR
Table 1: Kinetic and Affinity Data for Binary and Ternary Complex Formation of PROTAC MZ1

with VHL and BET Bromodomains (SPR).[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.cytivalifesciences.com/en/us/insights/characterizing-protac-ternary-complex-formation-using-biacore-spr-systems
https://www.cytivalifesciences.com/en/us/insights/characterizing-protac-ternary-complex-formation-using-biacore-spr-systems
https://www.cytivalifesciences.com/en/us/insights/characterizing-protac-ternary-complex-formation-using-biacore-spr-systems
https://www.cytivalifesciences.com/en/us/insights/characterizing-protac-ternary-complex-formation-using-biacore-spr-systems
https://www.cytivalifesciences.com/en/us/insights/characterizing-protac-ternary-complex-formation-using-biacore-spr-systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC6423499/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complex
k_on (10⁵
M⁻¹s⁻¹)

k_off
(10⁻² s⁻¹)

K_D_bina
ry (nM)

K_D_tern
ary (nM)

Cooperati
vity (α)

t_1/2 (s)

VHL / MZ1 2.1 4.1 190 - - -

VHL / MZ1

/ Brd2BD2
15 0.14 - 0.93 204 495

VHL / MZ1

/ Brd3BD2
1.3 11 - 83 2.3 6.3

VHL / MZ1

/ Brd4BD2
9.8 0.19 - 1.9 100 365

Data adapted from Roy et al., 2019. Experiments were performed at 298.15 K in single-cycle

kinetic (SCK) format.[1]

Isothermal Titration Calorimetry (ITC) for Ternary
Complex Analysis
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed

during a binding event.[14] This provides a complete thermodynamic profile of the interaction,

including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and

entropy (ΔS).[15][16]

Application Note: ITC
ITC is considered the "gold standard" for determining the thermodynamics of binding

interactions and is particularly powerful for quantifying cooperativity in ternary systems.[15] The

experimental setup typically involves titrating one component into a solution containing the

other two. For example, to measure the affinity of a PROTAC to the E3 ligase in the presence

of the target protein, the PROTAC is placed in the syringe and titrated into the sample cell

containing the E3 ligase and a saturating concentration of the target protein.[17]

By comparing the thermodynamic parameters from three separate experiments, a

comprehensive understanding of the ternary complex formation can be achieved:

Titration 1: Component A into Component B (Binary interaction).
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Titration 2: Component A into Component C (Binary interaction).

Titration 3: Component A into a mixture of B and C (Ternary interaction).

The change in binding affinity and enthalpy between the binary and ternary experiments

directly quantifies the cooperativity of the system.[17] While ITC provides rich thermodynamic

data, it is generally lower throughput than SPR and requires larger amounts of sample.[18] It

also does not provide kinetic information.[4]

Logical Relationship: ITC Cooperativity Measurement

ITC Experiments

Derived Data

Analysis

Experiment 1:
Titrate PROTAC into E3 Ligase

Binary Affinity & Enthalpy
(KD_E3, ΔH_E3)
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(KD_Target, ΔH_Target)
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(KD_ternary, ΔH_ternary)
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Caption: Logic for determining cooperativity using ITC.

Protocol: ITC for Ternary Complex Cooperativity
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This protocol describes the titration of a PROTAC into an E3 ligase in the absence and

presence of a target protein.

1. Materials:

Purified E3 ligase and target protein in the final, matched dialysis buffer.

PROTAC of known concentration.

ITC instrument (e.g., MicroCal iTC200).

Final dialysis buffer for dilutions (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). All components

must be in an identical, well-matched buffer to minimize heats of dilution.[16]

2. Sample Preparation:

Dialyze all proteins extensively against the same buffer.

Accurately determine the concentrations of all proteins and the PROTAC.

Degas all solutions before use.

For Binary Titration (PROTAC into E3 Ligase):

Sample Cell (1.4 mL): 10-20 µM E3 Ligase.

Syringe (40 µL): 100-200 µM PROTAC (typically 10-fold higher than the cell

concentration).

For Ternary Titration (PROTAC into E3 Ligase + Target):

Sample Cell (1.4 mL): 10-20 µM E3 Ligase mixed with a saturating concentration of the

target protein (e.g., 5-10 fold molar excess over the E3 ligase).

Syringe (40 µL): 100-200 µM PROTAC.

3. ITC Experiment:

Set the experimental temperature (e.g., 25°C).
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Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[19]

Equilibrate the instrument until a stable baseline is achieved.

Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis.

Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing

between them for the signal to return to baseline (e.g., 150 seconds).

Perform a control experiment by titrating the PROTAC into the buffer to measure the heat of

dilution, which will be subtracted from the binding data.

4. Data Analysis:

Integrate the raw thermogram peaks to generate a binding isotherm (kcal/mol vs. molar

ratio).

Subtract the heat of dilution data.

Fit the isotherm using an appropriate binding model (e.g., one-set of sites) to determine K_D,

ΔH, and n for both the binary and ternary interactions.

Calculate the Gibbs free energy (ΔG = -RTln(1/K_D)) and entropy (ΔS = (ΔH - ΔG)/T).

Calculate the cooperativity factor (α = K_D_binary / K_D_ternary).

Data Presentation: ITC
Table 2: Thermodynamic Parameters for the Interaction of MZ1 with VHL in the Absence and

Presence of Brd4BD2 (ITC).

Titration K_D (nM)
ΔG
(kcal/mol)

ΔH
(kcal/mol)

-TΔS
(kcal/mol)

Cooperativi
ty (α)

MZ1 into VHL 66 -9.8 -11.5 1.7 -

MZ1 into VHL

+ Brd4BD2
4 -11.5 -12.3 0.8 16.5
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Data adapted from published studies. This table illustrates how thermodynamic data for binary

and ternary interactions are presented to show cooperativity.[8]

Troubleshooting Common Issues
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Issue
Possible Cause
(SPR)

Possible Cause
(ITC)

Suggested
Solution

No or Weak Signal

Poor protein activity

after immobilization;

Low binding affinity;

Incorrect analyte

concentration.[11]

Very weak binding

affinity; Inactive

protein; Incorrect

concentrations.

Verify protein activity

and concentration. For

SPR, try a different

immobilization

strategy. For ITC,

increase

concentrations if

possible.

High Baseline Drift

Unstable immobilized

protein; Buffer

mismatch between

flow and sample;

Temperature

fluctuations.[11]

-

Ensure protein

stability on the chip.

Use perfectly matched

and degassed buffers.

Allow ample time for

instrument

equilibration.

Complex

Sensorgrams

Multi-step binding

events;

Conformational

changes upon

binding; Protein

aggregation.[11]

Complex binding

model (e.g., multiple

sites, cooperativity);

Protein aggregation.

Ensure sample is

monodisperse (e.g.,

via DLS). Use more

complex fitting models

if a simple 1:1

interaction is not

appropriate.

Large Heats of

Dilution
-

Buffer mismatch (pH,

salt, or additives like

DMSO); Mismatch in

concentration of the

third component.[11]

[20]

Ensure all

components are in a

perfectly matched

buffer, including

identical

concentrations of any

additives. Perform and

subtract control

titrations (ligand into

buffer).
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"Hook Effect"

At high PROTAC

concentrations, binary

complexes (PROTAC-

Target, PROTAC-

Ligase) dominate over

the ternary complex.

[11][21]

-

Titrate a wide range of

PROTAC

concentrations to

identify the optimal

window for ternary

complex formation.

Keep the free target

protein concentration

high in the analyte

solution.[7]

Conclusion
SPR and ITC are complementary techniques that provide a comprehensive biophysical

characterization of ternary complex formation. SPR excels at delivering real-time kinetic data,

which is crucial for understanding the dynamics and stability of the complex, while ITC offers a

complete thermodynamic profile, elucidating the driving forces behind the interaction. The

detailed protocols and application notes provided here serve as a guide for researchers to

effectively employ these techniques to advance their research and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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